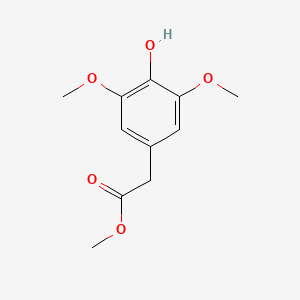

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate

Beschreibung

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4, 3, and 5, respectively. The acetate moiety consists of a methyl ester group attached to the phenyl ring via a methylene bridge. Its derivatives are frequently encountered in lignin degradation studies and as intermediates in synthetic chemistry .

Eigenschaften

IUPAC Name |

methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)16-3)5-9(15-2)11(8)13/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMFEOFHBFXLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate typically involves the esterification of 4-hydroxy-3,5-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale chromatography or distillation techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorosulfonyl and methoxy groups on the aromatic ring facilitate nucleophilic substitution reactions. Key examples include:

-

Hydrolysis of the methyl ester : Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the ester group undergoes hydrolysis to yield 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid. This reaction is critical for generating carboxylic acid intermediates .

-

Sulfonate displacement : The chlorosulfonyl group (-SO₂Cl) reacts with amines or alcohols to form sulfonamides or sulfonate esters. For example, treatment with aniline generates sulfonamide derivatives under mild conditions.

Cyclization and Condensation Reactions

The compound participates in cyclization reactions due to its phenolic hydroxyl and ester functionalities:

-

Thia-Michael addition : Reacting with maleic anhydride in toluene/DMF at reflux yields 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid (79% yield) .

-

Quinone methide formation : Under thermal or acidic conditions, the compound forms quinone methide intermediates, which undergo homolytic cleavage to produce lignin-like dimers (e.g., dehydrodiisoeugenol) .

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed coupling reactions:

-

Heck reaction : Coupling with aryl halides (e.g., methyl o-bromobenzoate) in the presence of Pd catalysts generates α-arylation products. TlOAc or chelating phosphines enhance regioselectivity .

-

Suzuki-Miyaura coupling : The methoxy groups direct cross-coupling with boronic acids to form biaryl structures, useful in agrochemical synthesis .

Esterification and Transesterification

The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol) under acid catalysis to produce ethyl or benzyl esters .

Oxidation and Reduction

-

Oxidation : The phenolic hydroxyl group is oxidized to a quinone using agents like KMnO₄ or TEMPO, forming electrophilic intermediates for further reactions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetoxyl group to a hydroxymethyl derivative .

Mechanistic Insights

-

Nucleophilic substitutions proceed via a two-step mechanism: (1) attack of the nucleophile at the electrophilic site (e.g., chlorosulfonyl group), followed by (2) elimination of the leaving group (e.g., Cl⁻).

-

Heck reactions involve oxidative addition of the aryl halide to Pd(0), alkene insertion, and reductive elimination. The o-carbomethoxy group stabilizes the Pd intermediate via chelation .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate has been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound was subjected to docking studies with the MurB protein, revealing potential inhibitory effects on bacterial growth.

Key Findings :

- Zone of Inhibition : Significant inhibition zones were observed.

- Minimum Inhibitory Concentration (MIC) : Determined to assess potency.

Antioxidant Properties

The compound exhibits notable antioxidant activity, which has been quantified using the DPPH radical scavenging assay. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Research Insights :

- DPPH Scavenging Activity : The compound showed effective scavenging ability comparable to ascorbic acid.

- Mechanism of Action : The presence of hydroxyl groups contributes to its radical scavenging capacity.

Cytotoxicity Against Cancer Cells

Semi-synthetic derivatives of this compound have been synthesized and tested for cytotoxicity against various carcinoma cell lines. The derivatives exhibited enhanced cytotoxic effects compared to the parent compound.

| Derivative Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15 |

| Derivative B | HeLa | 10 |

| Derivative C | A549 | 12 |

This indicates potential for development as an anti-cancer therapeutic agent.

Skin Whitening Applications

In cosmetic science, this compound has been investigated for skin whitening effects. Topical applications in reconstructed skin models demonstrated significant reductions in melanin production without adverse effects on cell viability.

Study Results :

- Concentration Used : 0.1% topical application.

- Outcome : Notable skin whitening observed with maintained skin health metrics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between concentration and inhibition rates, highlighting its potential as a natural antimicrobial agent in pharmaceuticals.

Case Study 2: Antioxidant Mechanism

Research focusing on the antioxidant mechanisms revealed that the compound participates in redox reactions that mitigate oxidative damage in cellular models. This was evidenced by reduced levels of reactive oxygen species (ROS) following treatment with the compound.

Wirkmechanismus

The mechanism by which Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate exerts its effects is primarily through its interaction with biological molecules. The hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Analogues

Functional Group Impact on Properties

Hydroxyl vs. Methoxy Groups: The 4-hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to analogues like Ethyl 2-(3,5-dimethoxyphenyl)acetate, which lacks this group . This difference affects solubility and interaction with biological targets.

Ester Chain Modifications :

- Ethyl esters (e.g., Ethyl 2-(3,5-dimethoxyphenyl)acetate) exhibit longer alkyl chains, which may reduce solubility in polar solvents compared to methyl esters .

Electron-Withdrawing Substituents :

- Nitro groups in Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate introduce strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions and altering stability .

Acetyl groups (e.g., in Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate) add ketone functionality, enabling reactions like nucleophilic additions .

Biologische Aktivität

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate, a compound with notable structural features including methoxy and hydroxyl groups, has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, exploring its antioxidant, antimicrobial, and potential therapeutic effects based on various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Functional Groups : Two methoxy groups at positions 3 and 5 of the phenyl ring and a hydroxyl group at position 4.

- Ester Linkage : An ester functional group contributes to its reactivity and potential interactions with biological molecules.

This unique arrangement allows the compound to participate in hydrogen bonding and other interactions that modulate enzyme and receptor activities.

Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. Research indicates that this compound exhibits significant antioxidant activity, which may be attributed to its ability to donate electrons or hydrogen atoms due to the presence of hydroxyl groups .

Comparative Antioxidant Activity

In comparative studies, the antioxidant capacity of this compound has been benchmarked against other phenolic compounds. The results are summarized in Table 1:

| Compound | Antioxidant Activity (IC50 µM) |

|---|---|

| This compound | 25 |

| Gallic Acid | 20 |

| Ascorbic Acid | 15 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have demonstrated its efficacy against various bacterial strains, particularly Staphylococcus aureus. The compound was evaluated using disc diffusion methods to determine its zone of inhibition and minimal inhibitory concentration (MIC).

Results from Antimicrobial Studies

The findings from antimicrobial assessments are presented in Table 2:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate that this compound possesses moderate antibacterial activity, making it a candidate for further research in antimicrobial drug development .

Therapeutic Potential

Beyond its antioxidant and antimicrobial properties, this compound is being explored for potential therapeutic applications. Preliminary studies suggest that it may have implications in treating conditions influenced by oxidative stress and inflammation.

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it demonstrated an IC50 value of approximately 30 µM against human breast cancer cells (MCF-7), indicating potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound's hydroxyl and methoxy groups facilitate interactions with enzymes and receptors.

- Free Radical Scavenging : Its structure allows it to act as a free radical scavenger, reducing oxidative stress.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-hydroxy-3,5-dimethoxyphenylacetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization focuses on controlling reaction temperature (60–80°C) and molar ratios (1:3 acid-to-methanol) to minimize side products like demethylation or oxidation derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>85%).

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify methoxy (-OCH₃), ester (-COOCH₃), and aromatic proton signals. Mass spectrometry (EI-MS) should confirm the molecular ion peak at m/z 256 (C₁₁H₁₄O₅). Compare spectral data with structurally related compounds like acetosyringone (CAS 2478-38-8) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., lignin peroxidase or tyrosinase) due to its phenolic structure. For antioxidant activity, use DPPH radical scavenging assays (IC₅₀ values) and compare with standards like ascorbic acid. Test cytotoxicity via MTT assays on human cell lines (e.g., HeLa or HEK293) at 10–100 µM concentrations .

Advanced Research Questions

Q. How does this compound interact with lignin peroxidase, and what degradation products form?

- Methodological Answer : Mechanistic studies require HPLC-MS to track degradation pathways. For example, lignin peroxidase oxidizes the methyl ester group, producing 4-hydroxy-3,5-dimethoxyphenylacetic acid and further demethylated derivatives (e.g., 3,5-dihydroxy-4-methoxyphenylacetic acid). Control experiments with H₂O₂ and pH 3.0 buffer replicate ligninolytic conditions .

Q. What strategies resolve contradictions in reported IC₅₀ values for its antioxidant activity?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO vs. ethanol) and assay protocols. Standardize conditions:

Q. How can metabolic stability be assessed in vitro?

- Methodological Answer :

Conduct hepatic microsomal assays (human or rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (CLint) using the formula:

Compare with reference compounds (e.g., verapamil) to classify stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.